![molecular formula C15H20FN3O B2852670 N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide CAS No. 478079-69-5](/img/structure/B2852670.png)
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide is a chemical compound characterized by its unique structure, which includes a fluorine atom, a cyclopropane ring, and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the core phenyl ring. The fluorine atom is introduced through a halogenation reaction, while the cyclopropane ring is formed via a cyclopropanation reaction. The piperazine moiety is then attached through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the production.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand the interaction of fluorinated compounds with biological systems.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is utilized in the manufacturing of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound's ability to interact with these targets, leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide: Lacks the fluorine atom, leading to different biological activity.
N-[3-fluoro-4-(piperazin-1-yl)phenyl]cyclopropanecarboxamide: Similar structure but without the methyl group on the piperazine ring.
Uniqueness: N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide stands out due to the presence of both the fluorine atom and the methyl group, which significantly influence its chemical and biological properties.
This compound's unique structure and versatile applications make it a valuable subject of study in various scientific fields. Its potential in drug development and industrial applications continues to drive research and innovation.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O/c1-18-6-8-19(9-7-18)14-5-4-12(10-13(14)16)17-15(20)11-2-3-11/h4-5,10-11H,2-3,6-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXFXEPKLDGSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
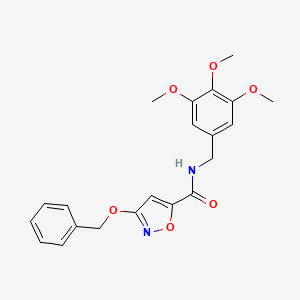
![1-methyl-2-oxo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2852591.png)
![N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2852592.png)
![N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2852594.png)
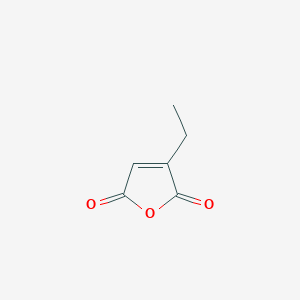
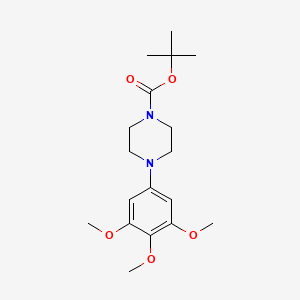
![3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE](/img/structure/B2852598.png)
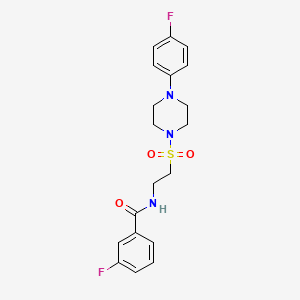
![5-{4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B2852602.png)
![2-Chloro-N-[2-(N,3-dimethylanilino)ethyl]acetamide](/img/structure/B2852603.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2852604.png)
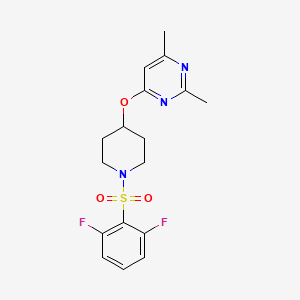
![N-(4-chlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2852607.png)
![3-fluoro-5-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2852610.png)
